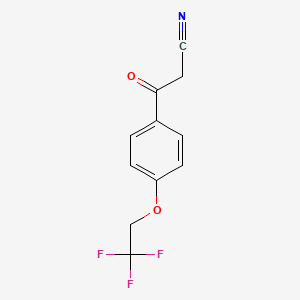

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile

Vue d'ensemble

Description

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzoylacetonitrile moiety, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 4-hydroxybenzoylacetonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzoylacetonitrile and the trifluoroethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoroethoxy group can be displaced by nucleophiles under appropriate conditions.

Oxidation: The benzoylacetonitrile moiety can undergo oxidation to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzoylacetonitriles with various nucleophiles.

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

A. Synthesis of Flecainide

One of the most notable applications of 4-(2,2,2-trifluoroethoxy)benzoylacetonitrile is its role in the synthesis of Flecainide , a potent anti-arrhythmic agent used to treat certain types of heart rhythm disorders. The synthesis involves multiple steps where this compound acts as a key intermediate:

- Starting Material : The synthesis begins with the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, which is then converted into 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid through a series of reactions involving halogenation and alkylation processes .

- Formation of Flecainide : The benzoic acid derivative is subsequently transformed into Flecainide by reacting it with 2-(aminomethyl)piperidine or 2-(aminomethyl)pyridine, followed by catalytic hydrogenation to achieve the desired pharmacological properties .

B. Mechanism of Action

Flecainide works by blocking sodium channels in cardiac tissue, which helps to stabilize the heart's electrical activity. This mechanism is crucial for its effectiveness in managing arrhythmias .

Agricultural Applications

A. Herbicide Development

This compound has also been explored for its potential use in developing herbicides. The compound serves as an intermediate in the synthesis of various herbicides that target specific weed species while minimizing harm to crops .

- Example Herbicide : One such herbicide derived from this compound is tembotrione , which is effective in controlling weeds in maize fields. The synthesis involves using this compound as a precursor to create active herbicidal agents with selective action against unwanted vegetation .

Summary of Key Findings

| Application Area | Compound/Process | Key Findings |

|---|---|---|

| Pharmaceutical | Flecainide | Effective anti-arrhythmic agent; sodium channel blocker |

| Agricultural | Herbicide (Tembotrione) | Selective weed control in maize; derived from intermediates |

Case Studies and Research Insights

Several studies have documented the efficiency and effectiveness of using this compound in both pharmaceutical and agricultural contexts:

- Pharmaceutical Case Study : Research has shown that modifications to the synthesis pathway can improve yields and reduce costs associated with Flecainide production, highlighting the importance of optimizing chemical processes involving this compound .

- Agricultural Case Study : Field trials have demonstrated that herbicides derived from this compound significantly reduce weed populations without adversely affecting crop yield or health, showcasing its potential for sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with hydrophobic pockets of target proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,2,2-Trifluoroethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(2,2,2-Trifluoroethoxy)benzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is unique due to the presence of both the trifluoroethoxy and benzoylacetonitrile moieties, which confer distinct chemical reactivity and biological activity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the benzoylacetonitrile moiety provides a versatile platform for further chemical modifications .

Activité Biologique

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological systems.

Chemical Structure and Properties

The compound features a benzoylacetonitrile moiety with a trifluoroethoxy substituent, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In cancer research, the compound has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

A notable study evaluated its effects on breast cancer cells (MCF-7) and found that treatment with this compound led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that a formulation containing this compound significantly reduced infection rates compared to standard treatments.

- Case Study 2 : In vitro analysis on human lung cancer cells demonstrated that the compound not only inhibited growth but also enhanced the effectiveness of conventional chemotherapy agents.

Propriétés

IUPAC Name |

3-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-9-3-1-8(2-4-9)10(16)5-6-15/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDTUICIGLDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.